molecular formula C25H26N4O2 B13277890 N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-propan-2-ylphenyl)piperidine-3-carboxamide

N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-propan-2-ylphenyl)piperidine-3-carboxamide

Cat. No.: B13277890
M. Wt: 414.5 g/mol
InChI Key: XBEUJCXPNJNPBA-UHFFFAOYSA-N
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Description

N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-propan-2-ylphenyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a benzofuro-pyrimidine core, a piperidine ring, and a carboxamide group, making it a unique and potentially valuable molecule in various fields of research.

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-propan-2-ylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C25H26N4O2/c1-16(2)17-9-11-19(12-10-17)29(25(30)18-6-5-13-26-14-18)24-23-22(27-15-28-24)20-7-3-4-8-21(20)31-23/h3-4,7-12,15-16,18,26H,5-6,13-14H2,1-2H3

InChI Key

XBEUJCXPNJNPBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)C5CCCNC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-propan-2-ylphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuro-pyrimidine core, followed by the introduction of the piperidine ring and the carboxamide group. Common reagents used in these reactions include halogenated compounds, amines, and carboxylic acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-propan-2-ylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different functional groups, such as ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to more reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-propan-2-ylphenyl)piperidine-3-carboxamide depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-propan-2-ylphenyl)piperidine-3-carboxamide include other heterocyclic compounds with similar core structures, such as:

  • Benzofuro-pyrimidine derivatives
  • Piperidine carboxamides
  • Phenyl-substituted heterocycles

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced binding affinity to certain molecular targets, improved stability, or distinct reactivity in chemical reactions.

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